N-(1H-imidazol-2-ylmethyl)-1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine
Description
N-(1H-imidazol-2-ylmethyl)-1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine is a complex organic compound featuring multiple functional groups, including imidazole, pyridine, and piperazine
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-2-6-23-18(5-1)25-10-12-26(13-11-25)19-16(4-3-7-24-19)14-20-15-17-21-8-9-22-17/h1-9,20H,10-15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOICWVLWBXJNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C=CC=N3)CNCC4=NC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)-1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Imidazole Formation: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Pyridine Derivatives: The pyridine rings are introduced via nucleophilic substitution reactions involving halogenated pyridines and piperazine.
Final Coupling: The final step involves coupling the imidazole and pyridine derivatives under specific conditions, such as the use of a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imidazole ring to an imidazoline derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: N-oxides of the imidazole and pyridine rings.
Reduction: Imidazoline derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the pyridine and piperazine rings can interact with specific receptors, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition and receptor activation or inhibition.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A bidentate ligand commonly used in coordination chemistry.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol Glycosides: Natural sweeteners derived from the Stevia plant.
Uniqueness
N-(1H-imidazol-2-ylmethyl)-1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine is unique due to its combination of imidazole, pyridine, and piperazine rings, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications in various fields, distinguishing it from simpler compounds like 2,2’-bipyridine and dichloroaniline.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
